
Methyl 3-cyclopentylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-cyclopentylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentyl ring attached to a but-2-enoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentylbut-2-enoate typically involves the esterification of 3-cyclopentylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Methyl 3-cyclopentylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-cyclopentylbut-2-enoic acid.
Reduction: Methyl 3-cyclopentylbutanoate.
Substitution: Corresponding amides or ethers.
科学的研究の応用
Methyl 3-cyclopentylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-cyclopentylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity to its targets.
類似化合物との比較
Methyl 3-cyclopentylpropanoate: Similar structure but lacks the double bond in the but-2-enoate chain.
Ethyl 3-cyclopentylbut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 3-cyclopentylbut-2-enoate is unique due to the presence of both a cyclopentyl ring and a but-2-enoate ester, which confer distinct chemical properties and reactivity. The double bond in the but-2-enoate chain allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
919104-83-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 3-cyclopentylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12-2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 |
InChIキー |
NROGDTCWDLGHJE-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
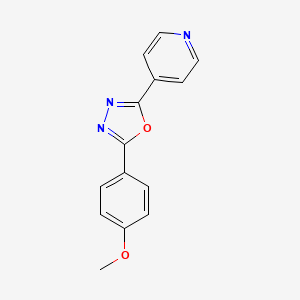
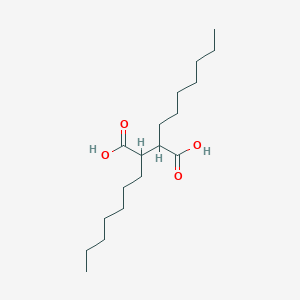
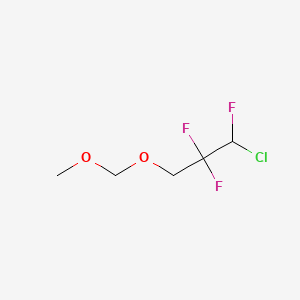
phosphane}](/img/structure/B14174517.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)

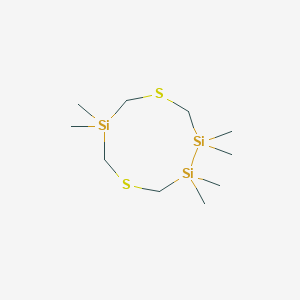

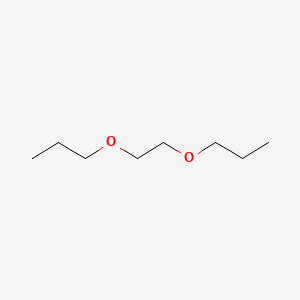
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
